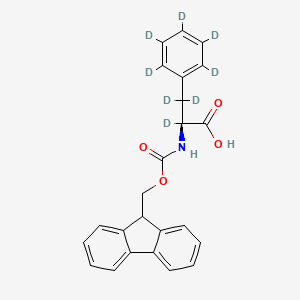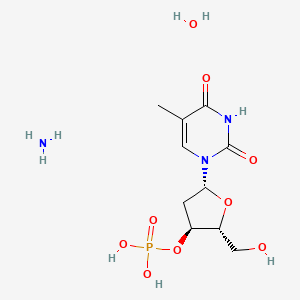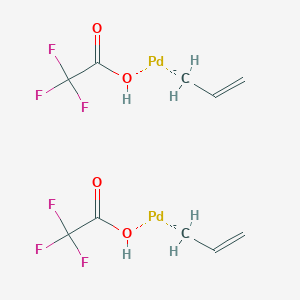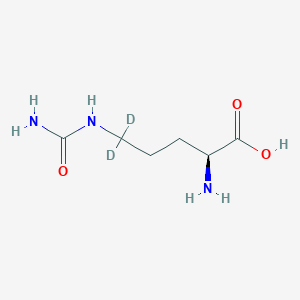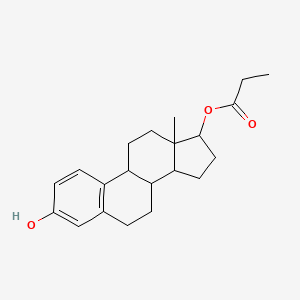
2-(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)-3,4-dihydro-1(2H)-naphthalenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)-3,4-dihydro-1(2H)-naphthalenone is a complex organic compound that features a unique combination of functional groups, including a thioxo-oxadiazole ring and a dihydronaphthalenone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)-3,4-dihydro-1(2H)-naphthalenone typically involves the formation of the thioxo-oxadiazole ring followed by its attachment to the dihydronaphthalenone core. Common synthetic routes may include:
Cyclization Reactions: Formation of the oxadiazole ring through cyclization of appropriate precursors under acidic or basic conditions.
Thionation: Introduction of the thioxo group using reagents such as Lawesson’s reagent or phosphorus pentasulfide.
Coupling Reactions: Attachment of the phenyl group and subsequent coupling with the dihydronaphthalenone moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Implementation of purification methods such as recrystallization, chromatography, or distillation to isolate the desired product.
化学反応の分析
Types of Reactions
2-(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)-3,4-dihydro-1(2H)-naphthalenone can undergo various chemical reactions, including:
Oxidation: Conversion of the thioxo group to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the oxadiazole ring or the carbonyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions on the phenyl ring or the oxadiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Medicinal Chemistry: Investigation of its biological activity as a potential therapeutic agent for various diseases.
Materials Science: Exploration of its properties for use in the development of new materials with specific electronic or optical characteristics.
Organic Synthesis: Utilization as a building block for the synthesis of more complex molecules.
作用機序
The mechanism of action of 2-(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)-3,4-dihydro-1(2H)-naphthalenone would depend on its specific application. For example:
Biological Activity: Interaction with molecular targets such as enzymes or receptors, leading to modulation of biological pathways.
Chemical Reactivity: Participation in chemical reactions through its functional groups, influencing reaction mechanisms and outcomes.
類似化合物との比較
Similar Compounds
2-(5-phenyl-1,3,4-oxadiazol-2-yl)-3,4-dihydro-1(2H)-naphthalenone: Lacks the thioxo group, which may affect its reactivity and applications.
2-(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)-1,2-dihydro-1(2H)-naphthalenone: Variation in the position of the dihydronaphthalenone moiety, potentially altering its properties.
Uniqueness
2-(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)-3,4-dihydro-1(2H)-naphthalenone is unique due to the presence of both the thioxo-oxadiazole ring and the dihydronaphthalenone moiety, which may confer distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C18H14N2O2S |
|---|---|
分子量 |
322.4 g/mol |
IUPAC名 |
2-(5-phenyl-2-sulfanylidene-1,3,4-oxadiazol-3-yl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C18H14N2O2S/c21-16-14-9-5-4-6-12(14)10-11-15(16)20-18(23)22-17(19-20)13-7-2-1-3-8-13/h1-9,15H,10-11H2 |
InChIキー |
CYSXRDZPZVMRAN-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC=CC=C2C(=O)C1N3C(=S)OC(=N3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl]gold(I) bis(trifluoromethanesulfonyl)imide](/img/structure/B12057843.png)
![sodium;2-[N-(carboxymethyl)-2,6-dimethylanilino]-2-oxoethanesulfonate](/img/structure/B12057854.png)
![ethyl 2-[(4-morpholinylcarbothioyl)amino]-4,5,6,7-tetrahydro-1H-benzimidazole-1-carboxylate](/img/structure/B12057857.png)

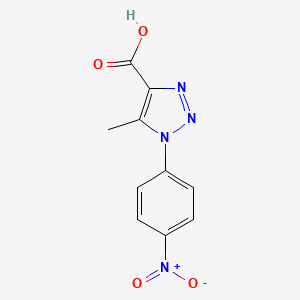

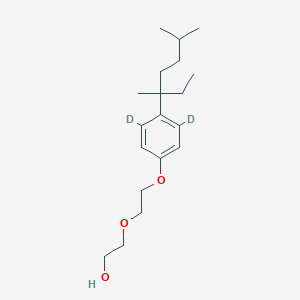
![D-[3-2H]Glucose](/img/structure/B12057919.png)
